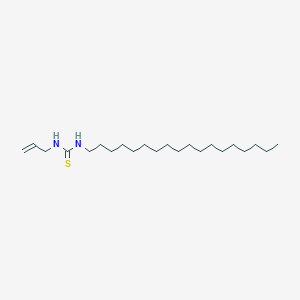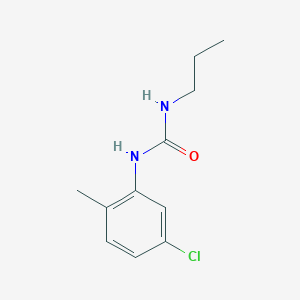
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C9H9Cl3N2O It is known for its unique structure, which includes a urea moiety substituted with a 2,4,5-trichlorophenyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea typically involves the reaction of 2,4,5-trichloroaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is typically monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylurea derivatives.
科学研究应用
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cellular membranes and inhibition of key metabolic enzymes.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea
- 1,1-Diethyl-3-(2,4,5-trichlorophenyl)urea
- 1,1-Dibutyl-3-(2,4,5-trichlorophenyl)urea
Uniqueness
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three chlorine atoms in the 2,4,5-positions makes it particularly reactive in substitution reactions and contributes to its potential biological activities.
属性
CAS 编号 |
27831-00-1 |
|---|---|
分子式 |
C9H9Cl3N2O |
分子量 |
267.5 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C9H9Cl3N2O/c1-14(2)9(15)13-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3,(H,13,15) |
InChI 键 |
FHQLBWPPPIPNPD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







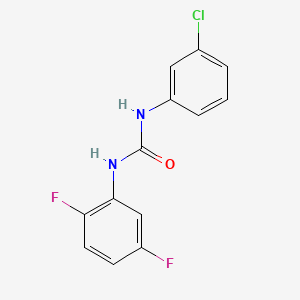
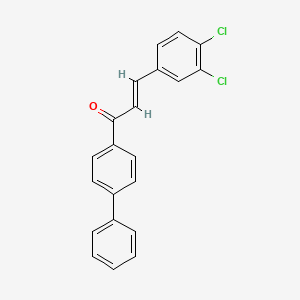
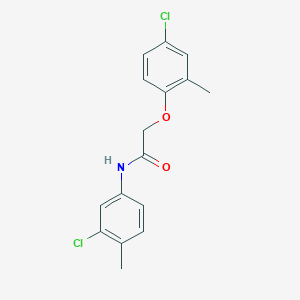

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
